molecular formula C10H13F3N2O2 B2365406 ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1174880-02-4

ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No. B2365406
CAS RN: 1174880-02-4
M. Wt: 250.221
InChI Key: UWMFKJWELZLCIE-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound with the molecular formula C10H13F3N2O2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate consists of a pyrazole ring substituted with a trifluoromethyl group at the 5-position and an ethyl butanoate group at the 4-position . The exact 3D structure and conformation would require further computational or experimental studies.


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate are not detailed in the available literature, pyrazole compounds are known to participate in a variety of chemical reactions. These include reactions with electrophiles, nucleophiles, and radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate are not extensively documented. The molecular weight of the compound is 250.22 . Further properties such as melting point, boiling point, solubility, and spectral data would require additional experimental determination.

Future Directions

The future directions for research on ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate could include detailed studies on its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could also be interesting to explore its potential pharmacological properties .

properties

IUPAC Name

ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMFKJWELZLCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

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